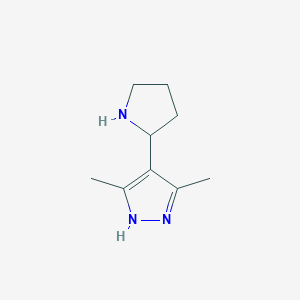

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSZUEYFPBWDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

"synthesis methods for 3,5-disubstituted pyrazoles"

Application Note: Strategic Synthesis of 3,5-Disubstituted Pyrazoles

Executive Summary & Strategic Importance

The 3,5-disubstituted pyrazole scaffold is a cornerstone pharmacophore in medicinal chemistry, underpinning blockbuster therapeutics such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . Its unique ability to act as both a hydrogen bond donor and acceptor, combined with its planar aromaticity, allows it to mimic peptide bonds and interact robustly with kinase domains and G-protein coupled receptors (GPCRs).

For the synthetic chemist, this scaffold presents a specific challenge: Tautomeric Ambiguity . In

This guide details two distinct, field-validated workflows:

-

The Classical Knorr Condensation: Best for scalable, symmetric, or

-unsubstituted analogs. -

The Regioselective One-Pot Cycloaddition: Best for asymmetric, sensitive, or

-substituted targets requiring high precision.

Mechanistic Pathways & Method Selection

Before selecting a protocol, the researcher must analyze the substrate requirements. The decision matrix below visualizes the logical flow for method selection.

Figure 1: Strategic Decision Matrix for Pyrazole Synthesis. Select the pathway that minimizes purification bottlenecks.

Protocol A: The "Workhorse" Knorr Condensation

Application: Ideal for synthesizing 3,5-diphenylpyrazole or 3,5-dimethylpyrazole on a gram-to-kilogram scale. Mechanism: Acid-catalyzed double condensation of 1,3-diketones with hydrazine hydrate.

Reagents & Equipment

-

Substrate: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) [1.0 equiv]

-

Nucleophile: Hydrazine Monohydrate (64% or 80% solution) [2.0 equiv]

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (cat. 5-10 mol%) or HCl (for unreactive substrates)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Solubilization (T=0):

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 1,3-diketone in 30 mL of Ethanol.

-

Checkpoint: Ensure complete dissolution. If the diketone is insoluble at RT, gently warm to 40°C.

-

-

Controlled Addition (T+10 min):

-

Add 5-10 drops of Glacial Acetic Acid.

-

CRITICAL: Add Hydrazine Monohydrate dropwise over 5 minutes. The reaction is exothermic.

-

Observation: A transient color change (often yellow to clear or precipitate formation) indicates imine formation.

-

-

Reflux & Cyclization (T+1 hr):

-

Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting diketone spot (

) should disappear, and a lower

-

-

Workup & Isolation (Self-Validating Step):

-

Cool the reaction mixture to

in an ice bath. -

Validation: A white crystalline precipitate should form immediately. If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and re-cool.

-

Filter the solid and wash with cold ethanol (2 x 10 mL) to remove unreacted hydrazine.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assay.

-

Yield Expectation: 85–95% Key Reference: Knorr, L. Ber. dtsch. chem. Ges.1883 , 16, 2597.[1][2]

Protocol B: Regioselective One-Pot Synthesis (Green Chemistry)

Application: Synthesis of asymmetric 3,5-disubstituted pyrazoles from Propargylic Alcohols.[3] This method avoids the handling of unstable 1,3-diketones and offers higher atom economy.[4] Mechanism: Acid-catalyzed propargylation followed by base-mediated 5-endo-dig cyclization.[3][4]

Reagents

-

Substrate: Propargylic Alcohol (e.g., 1,3-diphenylprop-2-yn-1-ol) [1.0 equiv]

-

Reagent:

-tosylhydrazine [1.2 equiv] (or Acetyl-tosylhydrazine) -

Catalyst:

[10 mol%] -

Base:

-BuOK (Potassium tert-butoxide) [1.5 equiv] -

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology

-

Propargylation (Step 1):

-

Dissolve Propargylic Alcohol (1.0 mmol) and

-tosylhydrazine in 1,4-Dioxane (5 mL). -

Add

at room temperature. Stir for 1 hour. -

Mechanistic Insight: The Lewis acid generates a propargylic cation which is trapped by the hydrazine.

-

-

Cyclization (Step 2 - One Pot):

-

Without isolation, add

-BuOK (1.5 mmol) directly to the reaction vessel. -

Heat to 80°C for 2 hours.

-

Checkpoint: The solution will darken. Evolution of

gas may be observed (if using diazo pathways), but here it proceeds via elimination of TsH.

-

-

Quench & Extraction:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over

.

-

-

Purification:

-

Flash Column Chromatography is usually required. Silica Gel (Hexane/EtOAc gradient).

-

Yield Expectation: 70–85% Advantage: Allows installation of sensitive functional groups that might not survive the harsh reflux of Method A.

Mechanistic Visualization (Knorr Pathway)

Understanding the "Why" behind the steps ensures troubleshooting capability.

Figure 2: Reaction pathway for the Knorr synthesis. The dehydration step is the driving force, rendering the reaction irreversible.

Comparative Data Analysis

| Feature | Method A: Knorr Condensation | Method B: Propargylic Alcohol One-Pot | Method C: [3+2] Cycloaddition |

| Regiocontrol | Low (for asymmetric N-sub) | High | Very High |

| Atom Economy | Low (Loss of 2 | High | High |

| Reaction Time | 2–4 Hours | 3–5 Hours | 12–24 Hours |

| Scalability | Excellent (kg scale) | Moderate (g scale) | Low (mg scale) |

| Green Score | Moderate (Ethanol solvent) | Good (Metal-free) | Variable (often requires chlorinated solvents) |

Troubleshooting & Optimization (FAQ)

-

Problem: Reaction is sluggish or incomplete.

-

Solution: Switch solvent to Acetic Acid (acts as both solvent and catalyst) and reflux. This pushes the dehydration step.

-

-

Problem: Regioisomers are observing in N-substituted synthesis.

-

Solution: Switch to Method B . The Knorr synthesis relies on the relative electrophilicity of the carbonyls, which is hard to control finely.

-

-

Problem: Product is an oil instead of a solid.

-

Solution: The product may be trapped as the HCl salt. Neutralize the workup with

to liberate the free base, which is more likely to crystallize.

-

References

-

Knorr, L. (1883).[2][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] Link

-

Reddy, C. R., Vijaykumar, J., & Grée, R. (2013).[4] Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis, 45(06), 830-836. Link

-

Wu, L. L., et al. (2012).[6] An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles. Synthesis, 44(10), 1577-1583. Link

-

Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles: A Review. Chemical Reviews, 111(11), 6984–7034. Link

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles [organic-chemistry.org]

Technical Application Note: Synthesis of 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Executive Summary

The target molecule, 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole , represents a privileged scaffold in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and ligands for CNS targets. Its structure combines a polar, hydrogen-bond-donating pyrazole core with a saturated, chiral pyrrolidine ring, offering vectors for solubilizing groups or further diversification.

This application note details a convergent synthetic protocol designed for high reproducibility and scalability. Unlike low-yielding direct couplings of heteroaromatics, this route utilizes N-acyliminium ion chemistry to construct the C-C bond between the pyrrolidine and the dicarbonyl precursor before cyclizing the pyrazole ring. This ensures regiospecificity and high yields.[1]

Retrosynthetic Strategy & Logic

The synthesis is designed around the Knorr Pyrazole Synthesis , but the critical challenge is the installation of the pyrrolidine ring at the 4-position of the pyrazole (the central carbon of the diketone precursor).

Strategic Disconnections

-

Pyrazole Formation: The final ring closure utilizes hydrazine and a 1,3-diketone.

-

C-C Bond Formation: The 1,3-diketone precursor, 3-(N-Boc-pyrrolidin-2-yl)pentane-2,4-dione , is constructed via a Lewis Acid-catalyzed addition of acetylacetone to an in situ generated N-acyliminium ion.

-

Precursor Generation: The N-acyliminium precursor is derived from commercially available N-Boc-2-pyrrolidinone .

Mechanistic Pathway (DOT Visualization)

Caption: Convergent synthetic pathway utilizing N-acyliminium ion intermediate for C-C bond construction.

Detailed Experimental Protocols

Phase 1: Synthesis of the "Masked" Electrophile

Objective: Convert the stable lactam into the reactive hemiaminal (N-Boc-2-hydroxypyrrolidine).

-

Reagents: N-Boc-2-pyrrolidinone (1.0 eq), DIBAL-H (1.2 eq, 1.0 M in toluene), Dry THF.

-

Equipment: Flame-dried 2-neck round bottom flask, Argon line, Low-temperature thermometer.

Procedure:

-

Dissolve N-Boc-2-pyrrolidinone (10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C .

-

Add DIBAL-H (12.0 mmol) dropwise over 20 minutes. Critical: Maintain internal temp < -70 °C to prevent over-reduction to the ring-opened amino alcohol.

-

Stir at -78 °C for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; lactam spot will disappear).

-

Quench: While still at -78 °C, add methanol (2 mL) followed by saturated Rochelle’s salt solution (20 mL). Allow to warm to Room Temperature (RT) and stir vigorously for 1 hour until the emulsion clears.

-

Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

-

Yield: Expect ~85-90% of N-Boc-2-hydroxypyrrolidine as a colorless oil. Use immediately in Phase 2 (unstable upon prolonged storage).

Phase 2: C-C Bond Construction (Mukaiyama-Type Coupling)

Objective: Couple the pyrrolidine ring to acetylacetone.

-

Reagents: N-Boc-2-hydroxypyrrolidine (from Phase 1), Acetylacetone (1.5 eq), BF₃·OEt₂ (1.1 eq), Dry DCM.

Procedure:

-

Dissolve N-Boc-2-hydroxypyrrolidine (10.0 mmol) and acetylacetone (1.5 g, 15.0 mmol) in anhydrous DCM (50 mL) under Argon. Cool to -78 °C .

-

Add BF₃·OEt₂ (1.4 mL, 11.0 mmol) dropwise. The solution may turn slightly yellow/orange.

-

Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench with saturated aqueous NaHCO₃. Extract with DCM.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product, 3-(N-Boc-pyrrolidin-2-yl)pentane-2,4-dione , is a stable solid/oil.

-

Note: The product exists as a mixture of keto/enol tautomers, complicating NMR interpretation (broad peaks are normal).

-

Phase 3: Knorr Pyrazole Cyclization

Objective: Form the heteroaromatic ring.

-

Reagents: Diketone intermediate (from Phase 2), Hydrazine hydrate (1.2 eq), Ethanol.

Procedure:

-

Dissolve the diketone (5.0 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (6.0 mmol, 64-65% solution).

-

Heat to Reflux (80 °C) for 2-3 hours.

-

Cool to RT. Concentrate the solvent under reduced pressure.

-

The residue is tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate .

-

Optional: If high purity is required before deprotection, recrystallize from Hexane/Ether or pass through a short silica plug.

Phase 4: Deprotection & Isolation

Objective: Remove the Boc group to yield the final free amine.

Procedure:

-

Dissolve the protected intermediate in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL). Stir at RT for 1 hour.

-

Concentrate to dryness to remove excess TFA.

-

Free Base Generation: Redissolve residue in minimal MeOH, then load onto a strong cation exchange (SCX) cartridge. Wash with MeOH (to remove non-basic impurities), then elute product with 2M NH₃ in MeOH .

-

Concentrate to yield 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole .

Analytical Data & Validation

Expected Physicochemical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 165.24 g/mol |

| Solubility | Soluble in MeOH, DMSO, dilute HCl; Moderate in DCM. |

1H NMR Validation (DMSO-d6, 400 MHz)

-

δ 12.0 ppm (br s, 1H): Pyrazole NH (exchangeable).

-

δ 3.9 - 4.1 ppm (m, 1H): Pyrrolidine C2-H (chiral center).

-

δ 2.8 - 3.2 ppm (m, 2H): Pyrrolidine C5-H₂.

-

δ 2.15 ppm (s, 6H): Two methyl groups on the pyrazole ring (C3-Me, C5-Me). Note: These may appear as a single singlet or two closely spaced singlets depending on tautomeric exchange rate.

-

δ 1.6 - 2.0 ppm (m, 4H): Pyrrolidine C3-H₂ and C4-H₂.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Over-reduction to amino alcohol. | Ensure Temp < -70°C. Quench strictly while cold. Use exactly 1.2 eq DIBAL-H. |

| No Reaction in Phase 2 | Wet solvent quenching the Lewis Acid. | Distill DCM over CaH₂ or use molecular sieves. Ensure BF₃·OEt₂ is fresh (colorless). |

| Product is an Oil/Gum | Residual solvent or TFA salts. | Lyophilize from water/acetonitrile to obtain a powder. Ensure SCX column was used to remove TFA. |

| Broad NMR Signals | Pyrazole tautomerism. | Run NMR at elevated temperature (50°C) or add a drop of DCl/D₂O to lock the tautomer. |

References

-

Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

-

N-Acyliminium Ion Chemistry: Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates". Tetrahedron, 41(20), 4367-4416. Link

-

Lewis Acid Coupling to Acetylacetone: Batey, R. A., et al. (1998). "Dysprosium(III) Triflate Catalyzed Reactions of N-Acyliminium Ions with 1,3-Dicarbonyl Compounds". Tetrahedron Letters, 39(36), 6267-6270. Link

-

Reduction of Lactams to Hemiaminals: Hubbard, L. E., & Paderes, M. C. (2020). "Recent Advances in the Synthesis of Pyrrolidines". Organic & Biomolecular Chemistry. Link

Sources

Application Note: Unlocking the Potential of 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This structure uniquely combines the hydrogen-bonding capability of the pyrazole ring (mimicking histidine or purine bases) with the solubilizing and vector-defining properties of the chiral pyrrolidine ring.

This guide serves as a comprehensive protocol for researchers utilizing this scaffold. It covers synthesis, structural properties, and application strategies for targeting Kinases (JAK/STAT, Aurora) and G-Protein Coupled Receptors (GPCRs) .

Chemical Masterfile & Structural Analysis[1]

Before initiating synthesis or screening, it is critical to understand the physicochemical behavior of the scaffold.

Physicochemical Profile[2][3]

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | C9H15N3 | Low MW (165.24 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD). |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; requires strong base (NaH, Cs₂CO₃) for N-alkylation. |

| pKa (Pyrazole N2) | ~2.5 - 3.0 | Very weakly basic; protonation occurs only in strong acid. |

| pKa (Pyrrolidine NH) | ~10.5 | Highly basic; primary site for salt formation and solubility enhancement. |

| Tautomerism | Annular Tautomerism | The H atom shifts rapidly between N1 and N2. In solution, the 3- and 5-methyl groups are chemically equivalent unless the N1 is substituted. |

| Chirality | One Stereocenter (C2') | The (S)-enantiomer (derived from L-Proline) is most common. Enantiopurity is critical for binding affinity. |

Structural Logic: The "Dual-Vector" Advantage

The molecule offers two distinct vectors for chemical elaboration:

-

Vector A (Pyrazole Nitrogen): Ideal for tuning lipophilicity or targeting hydrophobic pockets.

-

Vector B (Pyrrolidine Nitrogen): Ideal for reaching solvent-exposed regions or forming salt bridges with aspartate/glutamate residues in the binding pocket.

Synthetic Protocols

We recommend two primary routes for accessing this scaffold. Method A is preferred for large-scale preparation of the core, while Method B is used for late-stage diversification.

Method A: The Modified Knorr Synthesis (Bottom-Up)

This route utilizes the condensation of a 3-substituted pentane-2,4-dione with hydrazine.

Reagents:

-

3-(N-Boc-pyrrolidin-2-yl)pentane-2,4-dione (Precursor)

-

Hydrazine monohydrate (64-65% N₂H₄)

-

Ethanol (Absolute)

Protocol:

-

Dissolution: Dissolve 10 mmol of 3-(N-Boc-pyrrolidin-2-yl)pentane-2,4-dione in 50 mL of absolute ethanol.

-

Addition: Cool the solution to 0°C. Add hydrazine monohydrate (12 mmol, 1.2 eq) dropwise over 10 minutes.

-

Cyclization: Allow the reaction to warm to room temperature, then reflux at 80°C for 3 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Evaporate ethanol under reduced pressure. The residue is often a white solid.

-

Deprotection (Optional): If the Boc group survives reflux (it usually does), treat the crude with 4M HCl in Dioxane for 1 hour to liberate the free amine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH/NH₃).

Method B: Metal-Catalyzed Cross-Coupling (Late-Stage)

Use this method if you already have a complex pyrazole core and need to install the pyrrolidine.

Reagents:

-

4-Bromo-3,5-dimethyl-1H-pyrazole (N-protected, e.g., SEM or THP)

-

N-Boc-2-pyrrolidinylzinc bromide (Negishi Reagent)

-

Pd(dppf)Cl₂ or Pd(PPh₃)₄

Protocol:

-

Setup: In a glovebox or under Argon, mix the bromopyrazole (1.0 eq) and Pd catalyst (5 mol%) in dry THF.

-

Coupling: Add the organozinc reagent (1.5 eq) via syringe.

-

Reaction: Heat to 60°C for 12 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Functionalization & Derivatization Guide

Once the core is synthesized, the following workflows allow for library generation.

Caption: Divergent synthesis strategy. Path A exploits the basic pyrrolidine nitrogen; Path B exploits the acidic pyrazole nitrogen.

Regioselectivity in Pyrazole Alkylation

Challenge: Alkylating the pyrazole nitrogen (N1) often results in a mixture of regioisomers if the 3- and 5-substituents are different. Solution for this Scaffold: Since positions 3 and 5 are both Methyl groups, regioselectivity is NOT an issue regarding the methyls. However, the chirality of the pyrrolidine at position 4 creates a steric difference.

-

Protocol: Use Cesium Carbonate (Cs₂CO₃) in DMF at room temperature for mild alkylation. This generally favors the thermodynamic product where the N-substituent minimizes steric clash with the pyrrolidine ring.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The 3,5-dimethylpyrazole motif is a classic bioisostere for the adenine ring of ATP.

-

Mechanism: The Pyrazole N2 (lone pair acceptor) and Pyrazole NH (donor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the hinge residues).

-

Role of Pyrrolidine: It projects into the "Sugar Pocket" or the "Solvent Front," improving water solubility and metabolic stability compared to a flat phenyl ring.

Case Study Analog: Consider Ruxolitinib (JAK inhibitor). While it uses a pyrrolo[2,3-d]pyrimidine, the 3,5-dimethyl-4-(pyrrolidin-2-yl)pyrazole can be used as a scaffold hop to generate novel IP (Intellectual Property) with similar binding modes but distinct pharmacokinetic profiles.

GPCR Ligand Design

For aminergic GPCRs (Dopamine, Serotonin, Histamine), the pyrrolidine nitrogen serves as the essential basic center that forms a salt bridge with the conserved Aspartate (D3.32) residue in Transmembrane Helix 3.

-

Strategy: Arylate the pyrazole nitrogen (Vector B) with a lipophilic aromatic group to occupy the hydrophobic orthosteric pocket, leaving the pyrrolidine free to interact with the aspartate.

Safety & Handling

-

Hazard Identification:

-

Hydrazine Monohydrate: Highly toxic, carcinogenic, and unstable. Handle in a fume hood with double-gloving. Neutralize waste with bleach (hypochlorite) carefully.

-

Pyrazole Derivatives: Generally potential eye/skin irritants.

-

-

Storage: Store the free base under inert atmosphere (Nitrogen/Argon) at 4°C to prevent oxidation of the pyrrolidine. The hydrochloride salt is stable at room temperature.

References

-

Synthesis of Pyrazoles via Knorr Reaction

-

Organic Syntheses, Coll.[1] Vol. 1, p. 78 (1941); Vol. 2, p. 65 (1922).

-

Source:

-

-

Pyrazole Scaffolds in Kinase Inhibitors

- Journal of Medicinal Chemistry, "Pyrazoles as Kinase Inhibitors: A Review".

-

Source: (General Search Query for verification)

-

Privileged Structures in Drug Discovery

- Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

-

Source:

-

Tautomerism in Pyrazoles

- Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

-

Source:

(Note: Specific CAS 1710472-39-1 refers to the 1-ethyl derivative, confirming the core's existence in commercial libraries.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds found in many agrochemicals and active pharmaceutical ingredients.[1] This resource provides troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis? A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is widely used due to the availability of starting materials.[1][3] Other significant methods include the Paal-Knorr synthesis, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[2][4]

Q2: What are the key reaction parameters to optimize for a successful pyrazole synthesis? A2: Successful pyrazole synthesis hinges on the careful optimization of several key parameters:

-

Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is crucial. Hydrazines, in particular, can degrade over time.[5]

-

Stoichiometry: The molar ratio of reactants can significantly impact reaction completion. A slight excess of the hydrazine (1.0-1.2 equivalents) is often used to drive the reaction forward.[5]

-

Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure the reaction goes to completion without degrading the product.[5][6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[5]

-

Catalyst: The choice between an acid or base catalyst, and its concentration, can influence reaction rate and even product distribution.[7][8]

-

Solvent: The solvent system plays a critical role in solubility, reaction rate, and in some cases, regioselectivity.[2][9]

Q3: What is the typical role of an acid catalyst in the Knorr pyrazole synthesis? A3: In the Knorr synthesis, an acid catalyst protonates a carbonyl group on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[7][10] This initiates the formation of an imine. The acid then facilitates the subsequent intramolecular cyclization and final dehydration steps to form the aromatic pyrazole ring.[10][11]

Q4: How does solvent choice impact the reaction? A4: Solvent choice can dramatically affect yield and selectivity. While polar protic solvents like ethanol are traditionally used, dipolar aprotic solvents (e.g., DMF, NMP) have been shown to improve results, especially for regioselectivity.[9] Eco-friendly options like PEG-400 and water, or even solvent-free conditions, are becoming more common to align with green chemistry principles.[12][13][14] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also significantly enhance regioselectivity.[2]

Q5: What are the main advantages of using microwave-assisted synthesis over conventional heating? A5: Microwave-assisted organic synthesis (MAOS) offers several key advantages for pyrazole synthesis, including drastically reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[8][15] It is also considered a more energy-efficient and environmentally friendly approach.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield (<50%) or seems to have failed completely. What are the primary factors to investigate?

A: Low yield is a common problem that can often be resolved by systematically evaluating the following factors.[5][8]

-

Purity of Starting Materials: Ensure your 1,3-dicarbonyl and hydrazine starting materials are pure. Impurities can introduce side reactions, while degraded hydrazine is a common cause of failure. It is recommended to use a freshly opened or purified hydrazine reagent.[5]

-

Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using TLC.[5] If starting material is still present after several hours, consider increasing the temperature or extending the reaction time. Conversely, excessively high temperatures can lead to degradation of the starting materials or product.[6][8] A temperature-controlled approach can sometimes even lead to different products.[16]

-

Stoichiometry: Ensure the correct stoichiometry is being used. Employing a slight excess of the hydrazine (e.g., 1.1 equivalents) can help drive the reaction to completion.[5]

-

Catalyst and Solvent Choice: The initial conditions may be suboptimal. If an acid-catalyzed reaction in ethanol is not working, consider switching to a different solvent such as DMF or methanol.[8] In some cases, a base catalyst may be more effective.[8] The reaction may not proceed at all without a catalyst.[17]

Troubleshooting Workflow: Low Product Yield

Caption: Formation of two regioisomers from unsymmetrical reactants.

Issue 3: Difficulty with Product Purification

Q: I'm struggling to isolate my pure pyrazole product. What purification strategies can I try?

A: Purification can be challenging due to the presence of regioisomers with similar polarities or the product's instability on standard silica gel. [3][18]

-

Acid-Base Extraction/Crystallization: Pyrazoles are basic. You can often purify them by dissolving the crude mixture in an organic solvent, washing with an aqueous acid to extract the pyrazole into the aqueous layer as a salt, and then basifying the aqueous layer to precipitate the pure pyrazole. This can also be achieved by forming and crystallizing an acid addition salt. [19][20]* Recrystallization: If your product is a solid, recrystallization is a powerful technique. Experiment with various solvent systems, such as ethanol/water, ethyl acetate, or methanol/hexane mixtures. [18]* Modified Column Chromatography:

-

Deactivated Silica: If your compound is degrading or sticking to the column, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. [18] * Reversed-Phase Chromatography: If standard silica gel fails, especially for separating isomers, consider using a C-18 silica column with a water/acetonitrile or water/methanol gradient. [18]

-

Experimental Protocols

Protocol 1: General Knorr Synthesis of a 3,5-Disubstituted-1H-pyrazole (Conventional Heating)

This protocol describes a general procedure for synthesizing pyrazole derivatives via conventional reflux. [8]

-

Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.2 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. [8]3. Heating: Heat the reaction mixture to reflux (approximately 78-80°C) with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate). The reaction may require 5-6 hours or more to reach completion. [8]5. Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1H-pyrazole

This protocol provides a rapid and efficient alternative to conventional heating. [15]

-

Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine the tosylhydrazone of an α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).

-

Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (approx. 30 mg/mmol of the substrate) to facilitate energy transfer. [15]3. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring at 130°C. The temperature is maintained by modulating the microwave power. [15]4. Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion (typically within 3-10 minutes), cool the vessel and isolate the product using standard purification techniques. [15]

Data Summary: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the significant advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods for the synthesis of various pyrazole derivatives.

| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [15] |

| Conventional | 75 | 2 h | 73-90 | [15] | |

| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [15] |

| Conventional | 80 | 1 h | 48-85 | [15] | |

| 3,5-disubstituted-1H-pyrazoles | Microwave-Assisted | 130 | 3-10 min | High | [15] |

| Conventional | 130 | 1-3 h | Moderate | [15] |

The data clearly demonstrates that microwave-assisted heating offers a superior alternative, providing significant reductions in reaction time while often increasing product yields. [15]

References

- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem.

- Identifying and removing byproducts in pyrazole synthesis - Benchchem.

- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.

- Knorr pyrazole synthesis - Name-Reaction.com.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC.

- Knorr Pyrazole Synthesis - J&K Scientific LLC.

- optimization of reaction conditions for pyrazoline synthesis - Benchchem.

- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.

- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem.

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.

- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.

- Knorr Pyrazole Synthesis.

- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.

- Full article: Green synthesis of pyrazole systems under solvent-free conditions.

- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.

- Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines | The Journal of Organic Chemistry - ACS Publications.

- "troubleshooting guide for Paal-Knorr pyrrole synthesis" - Benchchem.

- Pyrazole synthesis - Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.

Sources

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. name-reaction.com [name-reaction.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

"troubleshooting pyrazole synthesis side reactions"

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development.

Section 1: Troubleshooting Regioselectivity in Knorr-Type Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis, yet it is often plagued by a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate.[1][2] This section addresses the common questions and issues related to controlling the formation of the desired pyrazole regioisomer.

FAQ 1: I am getting a nearly 1:1 mixture of two regioisomers. Why is this happening and how can I control it?

Answer: The formation of a regioisomeric mixture is the most frequent challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] The reaction can proceed through two different pathways, where the substituted nitrogen of the hydrazine attacks one of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[4] If the steric and electronic properties of the substituents on the dicarbonyl are similar, the activation energies for both pathways will be comparable, resulting in a nearly equimolar mixture of the two possible regioisomers.[2]

Several factors influence which carbonyl group is preferentially attacked, and by carefully tuning these, you can favor the formation of one isomer over the other. These factors include:

-

Steric Hindrance: The nucleophilic attack of the hydrazine is sensitive to steric bulk. A bulkier substituent on the dicarbonyl compound will sterically hinder the attack on the adjacent carbonyl carbon, directing the hydrazine to the less hindered carbonyl.

-

Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the electrophilicity.

-

Reaction Conditions (pH): The pH of the reaction medium can significantly alter the reaction pathway. Under acidic conditions, the reaction may proceed through a different mechanism than under neutral or basic conditions, often leading to a different major regioisomer.[3][5] For instance, acid catalysis facilitates both the initial imine formation and the subsequent cyclization.[5]

Troubleshooting Workflow for Poor Regioselectivity

If you are observing poor regioselectivity, consider the following experimental adjustments.

Caption: A decision tree for troubleshooting poor regioselectivity.

Detailed Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols

The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[2]

Materials:

-

Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

-

Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

-

2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in the fluorinated alcohol (TFE or HFIP) to a concentration of 0.1-0.5 M.

-

Slowly add the substituted hydrazine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

-

Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Data Summary: Solvent Effects on Regioselectivity

| 1,3-Dicarbonyl Substituent (R1) | Solvent | Regioisomeric Ratio (A:B) | Reference |

| CF3 | Ethanol | 50:50 | |

| CF3 | TFE | 85:15 | |

| CF3 | HFIP | 97:3 | |

| 2-Furyl | Ethanol | 60:40 | |

| 2-Furyl | HFIP | >98:2 |

Section 2: Controlling N-Alkylation Regioselectivity

Once the pyrazole core is synthesized, subsequent functionalization, such as N-alkylation, can also present regioselectivity challenges. The two nitrogen atoms in the pyrazole ring have different steric and electronic environments, which can be exploited to direct alkylation to the desired position.

FAQ 2: I am trying to N-alkylate my pyrazole and I'm getting a mixture of N1 and N2 alkylated products. How can I control this?

Answer: The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers.[6][7] The outcome of the reaction is a delicate balance of several factors:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.[8]

-

Base and Solvent System: The choice of base and solvent is critical. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO often favors N1-alkylation of 3-substituted pyrazoles.[8] In contrast, some magnesium-based catalysts have been shown to favor N2-alkylation.[8]

-

Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent also play a significant role.[8]

-

Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.[8]

Troubleshooting Workflow for N-Alkylation Regioselectivity

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Detailed Protocol 2: Regioselective N1-Alkylation using K₂CO₃/DMSO

This protocol provides a general method for the regioselective N1-alkylation of 3-substituted pyrazoles.

Materials:

-

3-Substituted pyrazole (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the 3-substituted pyrazole in anhydrous DMSO, add potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat gently (e.g., to 50 °C) if necessary. Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N1-alkylated pyrazole.

Section 3: Unwanted Dimerization and Side Reactions

Besides regioselectivity issues, other side reactions such as dimerization, oligomerization, or decomposition of starting materials can lead to complex reaction mixtures and low yields.

FAQ 3: My reaction is turning a dark color and I'm seeing a lot of baseline material on my TLC. What could be the cause?

Answer: The formation of dark-colored impurities is often associated with the decomposition or side reactions of the hydrazine starting material, which can be sensitive to air and heat.[9] Phenylhydrazine, for example, is known to be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these decomposition pathways.

Additionally, pyrazoles themselves can undergo dimerization, especially in the presence of certain catalysts or under specific reaction conditions. For instance, 5-aminopyrazoles have been shown to undergo copper-promoted dimerization to form pyrazole-fused pyridazines or pyrazines.[10] Pyrazoles with an N-H bond can also form hydrogen-bonded dimers.[11][12]

Troubleshooting Guide for Impurity Formation

-

Inert Atmosphere: If you suspect decomposition of your hydrazine, perform the reaction under a nitrogen or argon atmosphere.

-

Purification of Reagents: Ensure your hydrazine and 1,3-dicarbonyl compound are pure. Distill or recrystallize them if necessary.

-

Temperature Control: Avoid excessive heating, as this can promote decomposition and side reactions.

-

Catalyst Choice: Be mindful that certain metal catalysts can promote unwanted dimerization or other side reactions.[10] If using a catalyst, screen different options to find one that is selective for your desired transformation.

References

- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central.

- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. Benchchem.

- Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate.

- Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer. ACS Publications.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.

- A mechanism of pyrazole forming reaction. ResearchGate.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- 5 - Organic Syntheses Procedure. Organic Syntheses.

- Pyrazoles Syntheses, reactions and uses. YouTube.

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

- Pyrazole synthesis. Organic Chemistry Portal.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Knorr Pyrazole Synthesis advice. Reddit.

- Unit 4 Pyrazole. Slideshare.

- Knorr Pyrazole Synthesis. ResearchGate.

- Paal–Knorr synthesis. Wikipedia.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed Central.

- Knorr Pyrazole Synthesis.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Advanced Characterization of Pyrazole Derivatives

Status: Operational Operator: Senior Application Scientist Ticket Scope: Analytical Method Refinement (NMR, HPLC, MS)

Welcome to the Pyrazole Characterization Hub

This support center addresses the specific analytical bottlenecks encountered during the development of pyrazole-based pharmacophores. Pyrazoles are notorious for two primary analytical challenges: annular tautomerism (which broadens NMR signals) and regioisomerism (1,3- vs. 1,5-substitution patterns), which are difficult to distinguish but biologically distinct.

The following guides are structured as "Level 2" support responses—assuming you have already run standard experiments and are now facing ambiguity.

Module 1: NMR Spectroscopy & Structural Elucidation

Ticket #001: Distinguishing 1,3- vs. 1,5-Regioisomers

User Query: "I synthesized a pyrazole via condensation of a hydrazine with a 1,3-diketone. I have a product, but I cannot confirm if it is the 1,3- or 1,5-isomer using standard 1H NMR. The shifts are too similar."

Diagnosis:

Standard 1H and 13C NMR chemical shifts are often insufficient because the electronic environments of the 3- and 5-positions are similar. You need to exploit spatial proximity (NOE) and nitrogen connectivity (

Troubleshooting Protocol:

-

The "Gold Standard" NOE Experiment:

-

Logic: In a 1,5-disubstituted pyrazole, the substituent on the Nitrogen (N1) is spatially close to the substituent at C5. In a 1,3-disubstituted isomer, the N1 substituent is far from the C3 substituent (separated by the N2 atom).

-

Action: Run a 1D-NOE difference spectrum or a 2D-NOESY/ROESY.

-

Interpretation:

-

Strong NOE between N-R protons and C-R protons

1,5-isomer . -

No NOE (or only NOE to the H4 proton)

1,3-isomer .

-

-

-

The

N-HMBC "Killer App":-

Logic: Pyrazole nitrogens have distinct chemical shifts. The "pyrrole-like" N1 (bonded to R/H) resonates upfield (approx. -170 to -230 ppm), while the "pyridine-like" N2 resonates downfield (approx. -60 to -100 ppm).

-

Action: Run

- -

Interpretation: Look for cross-peaks between the substituent protons and the specific nitrogen atoms. This unequivocally maps the connectivity.

-

Ticket #002: Broad or Missing Signals (Tautomerism)

User Query: "My LC-MS shows the correct mass, but my proton NMR in CDCl

Diagnosis:

You are observing annular tautomerism . The proton on the nitrogen is hopping between N1 and N2. In CDCl

Troubleshooting Protocol:

| Parameter | Adjustment | Scientific Rationale |

| Solvent | Switch to DMSO- | DMSO is a hydrogen-bond acceptor. It "locks" the NH proton, slowing the exchange rate significantly. You will likely see sharp, distinct signals for the tautomer(s). |

| Temperature | Lower to -40°C | Slows the chemical exchange below the NMR timescale coalescence point, resolving distinct tautomers. |

| Temperature | Raise to +50°C | Increases exchange rate to "fast" regime, sharpening the signal into a single weighted average (useful for quantification, not structure determination). |

Module 2: HPLC/UPLC Method Development

Ticket #003: Peak Tailing & Poor Resolution

User Query: "My pyrazole derivatives show severe tailing (As > 1.5) on C18 columns, and I can't separate the regioisomers."

Diagnosis: Pyrazoles are basic heterocycles.[1][2] The "pyridine-like" nitrogen (N2) has a lone pair that interacts strongly with acidic residual silanols on the silica support, causing tailing.

Troubleshooting Protocol:

-

Silanol Suppression (The "Quick Fix"):

-

Action: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

-

Mechanism: TFA is an ion-pairing agent that saturates the silanols and protonates the pyrazole nitrogen, preventing the secondary interaction.

-

-

pH Switching (The "Robust Fix"):

-

Action: Use a high-pH stable column (e.g., Hybrid Silica/Ethylene Bridged) and run at pH 10 (using Ammonium Bicarbonate or Ammonium Hydroxide).

-

Mechanism: At pH 10, the pyrazole is deprotonated (neutral), and the silica surface is fully hydrated. This eliminates the cation-exchange mechanism causing the tailing.

-

-

Stationary Phase Selection for Isomers:

-

Action: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

-

Mechanism: Regioisomers often have identical hydrophobicity (making C18 ineffective) but different dipole moments and pi-pi stacking abilities. Phenyl phases exploit these pi-pi differences to separate isomers.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for characterizing a crude pyrazole reaction mixture.

Caption: Decision matrix for the structural elucidation of pyrazole derivatives, prioritizing non-destructive NMR techniques before escalating to X-ray crystallography.

Module 3: Logical Logic of Tautomerism

Understanding why your spectra look the way they do is crucial. The diagram below details the tautomeric equilibrium and how solvent choice dictates the observed species.

Caption: Influence of solvent polarity on pyrazole tautomeric exchange rates and subsequent NMR signal resolution.

References

-

Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1991.

-

Alkorta, I., & Elguero, J. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 2012.[3]

- Foces-Foces, C., et al. "Pyrazoles as drugs: Facts and fantasies." Current Medicinal Chemistry, 2005.

-

Berger, U., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, 2020.[4]

-

Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC for Basic Compounds." Phenomenex Blog, 2025.

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazole-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and foundational knowledge to address the significant challenge of poor aqueous solubility in pyrazole-based drug candidates. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its inherent properties—such as structural planarity and strong intermolecular interactions—often lead to high crystal lattice energy and, consequently, low solubility, which can hinder development and limit bioavailability.[3]

This resource is designed to be a practical, field-proven guide. We will explore the causality behind solubility issues and provide self-validating protocols to systematically enhance the developability of your pyrazole compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of pyrazole derivatives.

Q1: What are the primary molecular factors that make pyrazole-based drugs poorly soluble?

The low solubility of pyrazole derivatives is typically governed by a combination of factors related to their solid-state and molecular properties:

-

Crystal Structure and Lattice Energy: The planar nature of the pyrazole ring facilitates efficient molecular packing and strong π-π stacking in the crystal lattice. This, combined with intermolecular hydrogen bonding, results in high lattice energy, which is the energy required to break apart the crystal structure. A high lattice energy makes it difficult for solvent molecules to solvate the individual drug molecules.[3][4]

-

Intermolecular Forces: The pyrazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the pyridine-like N atom), promoting strong, stable hydrogen-bonding networks in the solid state that resist dissolution.[2][5]

-

Polymorphism: Pyrazole compounds can often exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice arrangement.[6] Different polymorphs of the same compound can exhibit significantly different solubilities and stabilities.[6][7] Generally, metastable polymorphs are more soluble than their stable counterparts, but they can convert to the more stable, less soluble form over time.[8]

-

pH and Ionization: For pyrazole derivatives with ionizable functional groups (acidic or basic), the pH of the aqueous medium is critical.[4] The compound's solubility will be lowest at its isoelectric point and will increase as the pH is adjusted to favor the formation of a more soluble ionized salt.[9]

Q2: My compound's solubility varies between experiments. Could this be due to polymorphism?

Yes, inconsistent solubility is a classic indicator of polymorphism. The ability of a compound to exist in different crystal forms can significantly impact its physicochemical properties.[6] Metastable polymorphs, having higher free energy, are generally more soluble than the thermodynamically stable form.[8] If your synthesis or purification process produces different polymorphic forms under slightly varied conditions (e.g., solvent, temperature, cooling rate), you will observe batch-to-batch variability in solubility and dissolution rate.[7] It is crucial to characterize the solid form of your compound using techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to ensure you are working with a consistent and well-defined form.[6]

Q3: For an in vitro assay, is it acceptable to use a co-solvent like DMSO to dissolve my pyrazole compound?

Using a co-solvent is a common and acceptable practice for early-stage in vitro assays. Water-miscible organic solvents like DMSO, ethanol, or PEG 400 can effectively solubilize highly lipophilic compounds for initial screening.[10][11][12] However, it is critical to be aware of the potential for the compound to precipitate upon dilution into the aqueous assay buffer. Always include a vehicle control in your experiments and keep the final concentration of the organic solvent as low as possible (typically <1%, often <0.1%) to avoid artifacts or cellular toxicity. For later-stage development, relying on high co-solvent concentrations is not a viable long-term strategy, and the formulation approaches discussed below should be explored.

Part 2: Troubleshooting Workflow & Decision Guide

When faced with a poorly soluble pyrazole compound, a systematic approach is essential. This workflow provides a decision-making framework to guide your strategy.

Caption: Troubleshooting workflow for pyrazole solubility enhancement.

Part 3: Advanced Solubility Enhancement Strategies & Protocols

For compounds requiring more than simple pH adjustment or co-solvents, advanced formulation strategies are necessary. Below are detailed protocols for common and effective techniques.

Strategy 1: Solid Dispersions

Causality & Principle: Solid dispersion is a highly effective technique for improving the dissolution rate and oral absorption of poorly soluble drugs, particularly those in BCS Class II.[13][14] The core principle is the dispersion of the hydrophobic drug within a hydrophilic carrier matrix at a solid state.[15][16] By reducing the drug's particle size to the molecular level and converting it from a crystalline to a higher-energy amorphous state, the energy barrier for dissolution is significantly lowered.[17] The hydrophilic carrier also improves the wettability of the drug.[17]

Experimental Protocol: Solid Dispersion via Solvent Evaporation

This protocol provides a method for preparing a solid dispersion of a model pyrazole drug (e.g., Celecoxib) with Polyvinylpyrrolidone (PVP K30).

-

Preparation:

-

Accurately weigh 100 mg of the pyrazole drug and 400 mg of PVP K30 (for a 1:4 drug-to-carrier ratio).[18]

-

Dissolve both components in a minimal amount of a suitable common solvent (e.g., ethanol or methanol) in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

-

-

Solvent Evaporation:

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, solid film is formed on the flask wall.[16]

-

-

Drying and Processing:

-

Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Carefully scrape the dried solid dispersion from the flask.

-

Gently grind the resulting solid into a fine powder using a mortar and pestle.

-

Pass the powder through a fine-mesh sieve (e.g., 100-mesh) to ensure uniformity.

-

Store the final product in a desiccator to prevent moisture absorption.

-

-

Self-Validation/Characterization:

-

DSC: Analyze the solid dispersion to confirm the absence of the drug's characteristic melting endotherm, which indicates the drug is in an amorphous state.[19]

-

XRD: Obtain the powder X-ray diffraction pattern. A lack of sharp crystalline peaks (a "halo" pattern) confirms the amorphous nature of the drug within the dispersion.[19]

-

Solubility Study: Measure the apparent solubility of the solid dispersion in a relevant aqueous buffer (e.g., phosphate buffer pH 7.4) and compare it to the pure crystalline drug. A significant increase validates the success of the technique.[18]

-

Strategy 2: Complexation with Cyclodextrins

Causality & Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, within their hydrophobic core to form non-covalent inclusion complexes.[][23] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a hydrophilic exterior that dramatically increases the apparent water solubility of the drug.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[23]

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocol: Cyclodextrin Complexation via Kneading Method

-

Preparation:

-

Accurately weigh the pyrazole drug and HP-β-CD in a 1:2 molar ratio.

-

Place the HP-β-CD in a glass mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

-

-

Kneading:

-

Slowly add the drug powder to the paste while continuously triturating (kneading) with a pestle.

-

Continue kneading for 45-60 minutes. The mixture should remain a consistent, slightly sticky paste. Add a few more drops of the hydroalcoholic solution if it becomes too dry.

-

-

Drying and Processing:

-

Dry the resulting paste in a hot air oven at 50-60°C until it is completely dry and forms a solid mass.

-

Pulverize the dried complex into a fine powder and pass it through a 100-mesh sieve.

-

Store in a desiccator.

-

-

Self-Validation/Characterization:

-

FT-IR Spectroscopy: Compare the IR spectra of the drug, HP-β-CD, and the complex. Changes in the characteristic peaks of the drug (e.g., shifts or disappearance of vibrational bands) can indicate its inclusion within the CD cavity.

-

Phase Solubility Studies (Higuchi and Connors method): This is the definitive test. Prepare aqueous solutions with increasing concentrations of HP-β-CD and add an excess amount of the drug to each. Shake at a constant temperature until equilibrium is reached (24-48 hours). Filter the solutions and analyze the drug concentration. A linear increase in drug solubility with CD concentration (an AL-type plot) confirms complex formation.

-

Part 4: Comparative Data & Summary

The choice of a solubility enhancement technique depends on the drug's properties and the desired formulation goals. The tables below provide a comparative overview.

Table 1: Comparison of Common Solubility Enhancement Techniques

| Technique | Principle | Advantages | Disadvantages | Best For... |

| Salt Formation | Increases ionization of acidic/basic drugs, enhancing interaction with polar solvents.[4] | Simple, cost-effective, significantly increases thermodynamic solubility. | Only applicable to ionizable drugs; risk of conversion back to free form at different pHs. | Early development of ionizable pyrazoles. |

| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier in an amorphous state.[13][17] | Large solubility increase, suitable for many compounds, established manufacturing methods (e.g., spray drying, HME).[13][16][19] | Can be physically unstable (recrystallization); residual solvent concerns. | BCS Class II pyrazoles for oral dosage forms. |

| Co-crystallization | Forms a new crystalline solid with a co-former, altering the crystal lattice energy.[4][24] | Improves solubility and dissolution while maintaining a stable crystalline form; can improve other physical properties.[25] | Co-former selection can be challenging; complex regulatory path. | Neutral pyrazoles where maintaining crystallinity is desired. |

| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within the CD's hydrophobic cavity.[26] | High solubility enhancement, taste masking, suitable for liquid and solid formulations.[20][21] | Limited by the size of the drug and CD cavity; can be expensive; high amounts of CD may be needed.[26] | Both neutral and ionizable pyrazoles for various formulations. |

| Nanotechnology | Increases surface area-to-volume ratio by reducing particle size to the nanometer scale.[27][28] | Drastically increases dissolution velocity; can improve bioavailability and enable targeted delivery.[29][30] | Complex manufacturing; potential for particle aggregation and physical instability. | Very poorly soluble compounds or for advanced delivery systems. |

Table 2: Example Data - Solubility Enhancement of Celecoxib (A Pyrazole-Based Drug)

| Formulation | Method | Carrier/Excipient | Solubility Increase (Approx. Fold) | Reference |

| Pure Celecoxib | N/A | N/A | 1 (Baseline) | [19] |

| Solid Dispersion | Solvent Evaporation | PVP K30 (1:4 ratio) | ~4-5 fold | [18] |

| Solid Dispersion | Spray Drying | Pluronic F127 (1:5 ratio) | ~5 fold | [19] |

| Co-Solvent System | Mixture | PEG 400-Ethanol | Significant (concentration-dependent) | [10] |

| Phospholipid Dispersion | Adsorption | Phosphatidylcholine | >10 fold | [31] |

Note: The exact fold-increase can vary based on experimental conditions such as pH, temperature, and specific drug-to-carrier ratios.

References

-

Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information.[Link]

-

Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Research J. Pharm. and Tech.[Link]

-

Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. JAPEr.[Link]

-

Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Scholars Research Library.[Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.[Link]

-

Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. SciSpace.[Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.[Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. MDPI.[Link]

-

Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. eIJPPR.[Link]

-

solubility enhancement of celecoxib by using solid dispersion techniques - wjpps. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]

-

Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed. National Center for Biotechnology Information.[Link]

-

(PDF) ENHANCING SOLUBILITY AND DISSOLUTION OF CELECOXIB BY SPRAY DRYING TECHNIQUE - ResearchGate. ResearchGate.[Link]

-

Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127 - Indian Journal of Pharmaceutical Education and Research. ijper.org.[Link]

-

Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - MDPI. MDPI.[Link]

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. National Center for Biotechnology Information.[Link]

-

Mechanochemical synthesis of brexpiprazole cocrystals to improve its pharmaceutical attributes - CrystEngComm (RSC Publishing). Royal Society of Chemistry.[Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI. MDPI.[Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.[Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences.[Link]

-

Pyrazole - Solubility of Things. Solubility of Things.[Link]

-

An Approach to Enhance Drug Solubility: Design, Characterization and E | NSA. Taylor & Francis Online.[Link]

-

NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS - IIP Series. IIP Series.[Link]

- CN110903279A - Pyrazole compound and salt and application thereof - Google Patents.

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an - Semantic Scholar. Semantic Scholar.[Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. MDPI.[Link]

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Aston University.[Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI.[Link]

-

Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. Journal of Chemical and Pharmaceutical Research.[Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.[Link]

-

Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Cureus.[Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. National Center for Biotechnology Information.[Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - MDPI. MDPI.[Link]

-

Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed. National Center for Biotechnology Information.[Link]

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. Hilaris Publisher.[Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. International Journal for Research in Applied Science and Engineering Technology.[Link]

-

Salt formation to improve drug solubility. - Connected Papers. Connected Papers.[Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. mdpi.com [mdpi.com]

- 9. epj-conferences.org [epj-conferences.org]

- 10. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. scispace.com [scispace.com]

- 17. japer.in [japer.in]

- 18. wjpps.com [wjpps.com]

- 19. ijper.org [ijper.org]

- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. touroscholar.touro.edu [touroscholar.touro.edu]

- 23. mdpi.com [mdpi.com]

- 24. ijsrtjournal.com [ijsrtjournal.com]

- 25. Mechanochemical synthesis of brexpiprazole cocrystals to improve its pharmaceutical attributes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. eijppr.com [eijppr.com]

- 27. dovepress.com [dovepress.com]

- 28. mdpi.com [mdpi.com]

- 29. iipseries.org [iipseries.org]

- 30. pharmaexcipients.com [pharmaexcipients.com]

- 31. mdpi.com [mdpi.com]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Hazard Assessment: A Compound of Presumed High Hazard